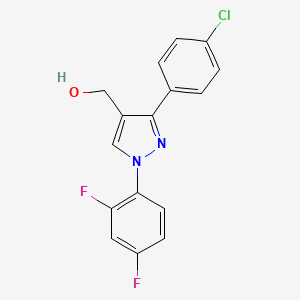
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C25H31N3O4S and a molecular weight of 469.608 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a cyclohexylamino group, and an ethoxybenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves several steps. The synthetic route typically includes the reaction of cyclohexylamine with a suitable carbothioylating agent to form the cyclohexylamino carbothioyl intermediate. This intermediate is then reacted with a carbohydrazonoyl compound to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2-naphthyl 4-ethoxybenzoate under appropriate reaction conditions to yield the desired compound .
the synthesis generally involves standard organic chemistry techniques such as refluxing, purification by column chromatography, and recrystallization .
Analyse Des Réactions Chimiques
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoate moiety.
Applications De Recherche Scientifique
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes through its unique structure .
Comparaison Avec Des Composés Similaires
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and reactivity.
4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and interactions with other molecules.
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has an ethylamino group instead of a cyclohexylamino group, which may influence its biological activity and binding affinity.
Propriétés
Numéro CAS |
765913-05-1 |
|---|---|
Formule moléculaire |
C27H29N3O3S |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
[1-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C27H29N3O3S/c1-2-32-22-15-12-20(13-16-22)26(31)33-25-17-14-19-8-6-7-11-23(19)24(25)18-28-30-27(34)29-21-9-4-3-5-10-21/h6-8,11-18,21H,2-5,9-10H2,1H3,(H2,29,30,34)/b28-18+ |
Clé InChI |
CUDAOVXNIPUNHH-MTDXEUNCSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4CCCCC4 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)


![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12016027.png)


![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016043.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12016045.png)
